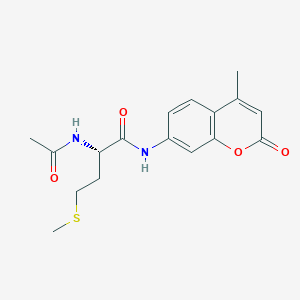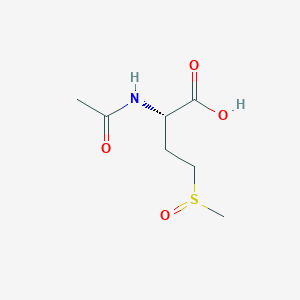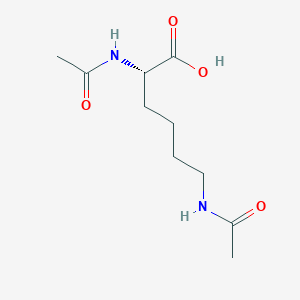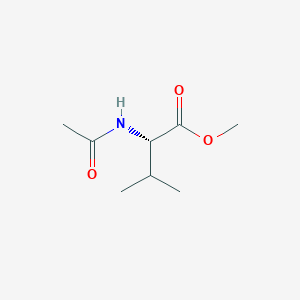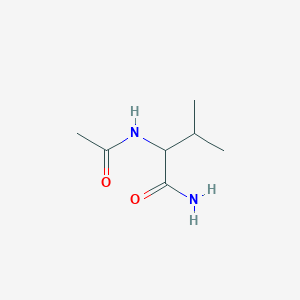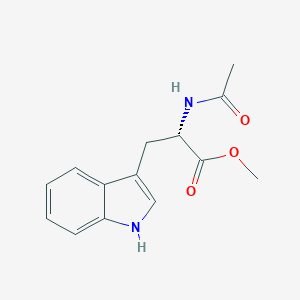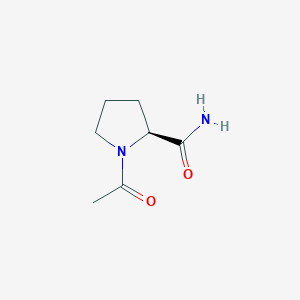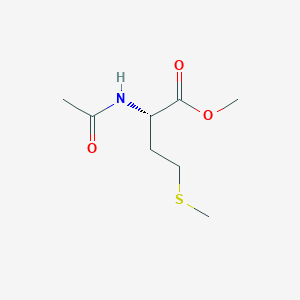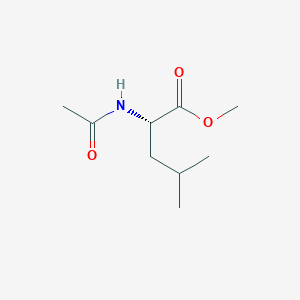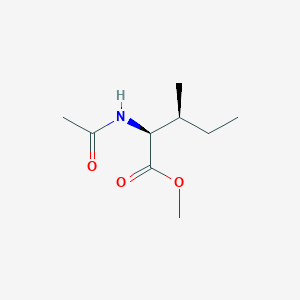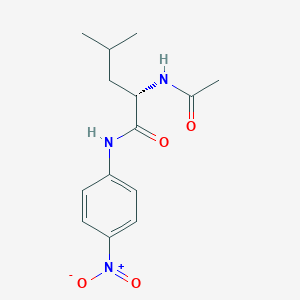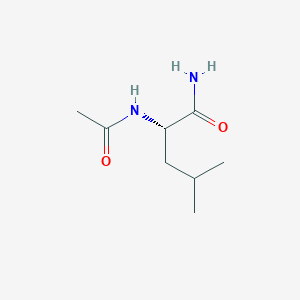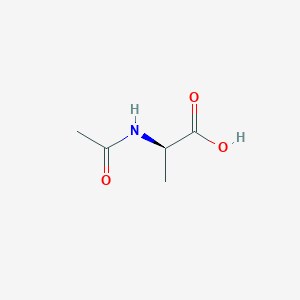
N-Acetyl-D-alanine
概要
説明
N-Acetyl-D-alanine is a metabolite found in or produced by Saccharomyces cerevisiae . It may be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s). N-acetyl-D-alanine may also be used to study aglycon pocket specific binding on vancomycin .
Synthesis Analysis
N-Acetyl-D-alanine is involved in various biological processes. For instance, it has been found to be upregulated during wakefulness compared to sleep in a metabolomic analysis of mouse prefrontal cortex . In another study, N-acetyl-D-alanine was used as a substrate in the ATP-dependent formation of D-Ala-D-Ala, a critical component in bacterial cell wall biosynthesis .
Molecular Structure Analysis
The solid-state conformational analysis of N-Acetyl-D-alanine, carried out by infrared absorption and X-ray diffraction, has indicated that the molecules are not extended in a regular beta conformation, but rather that they are partially folded .
Chemical Reactions Analysis
N-Acetyl-D-alanine may undergo oxidation by Chloramine-T (CAT) in a hydrochloric acid medium at temperatures between 30 and 50 degrees Celsius . It may also be used with other D-aminoacylated amino acids as a substrate for the identification, differentiation, and characterization of D-aminoacylase(s)/amidohydrolase(s) .
Physical And Chemical Properties Analysis
N-Acetyl-D-alanine has a molecular weight of 131.13 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its molecular formula is C5H9NO3 .
科学的研究の応用
Vibrational Spectroscopy in Protein and DNA Analysis : N-Acetyl-D-alanine has been utilized in the study of protein and DNA structure, hydration, and the binding of biomolecules. Techniques like vibrational absorption and Raman spectroscopy have been applied to amino acids including N-Acetyl-D-alanine, providing insights into their structure and function in different environments (Jalkanen et al., 2006).
Role in Osmoregulation : Research on Methanosarcina mazei Gö1 revealed that N-Acetyl-D-alanine can be substituted by glutamate and alanine in osmoregulation processes. This finding suggests its functional versatility in microbial adaptation to varying salinity conditions (Saum et al., 2009).
Kinetic Resolution in Pharmaceutical Applications : N-Acetyl-D-alanine is significant in medicine and consumer products. Its kinetic resolution using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus shows potential in producing enantiomerically pure compounds, critical in pharmaceutical synthesis (Zheng et al., 2018).
Acetylation and Protein Degradation : Studies have shown that acetylation of amino acids like N-Acetyl-D-alanine can create specific degradation signals in proteins. This understanding is vital for insights into protein turnover and its physiological impacts (Hwang et al., 2010).
Biosynthesis of Alanine : Research involving Escherichia coli mutants has been done to enhance the aerobic production of alanine, a process in which N-Acetyl-D-alanine might play a role. This research contributes to our understanding of metabolic pathways and potential industrial applications (Lee et al., 2004).
Enzymatic Studies and Urinary Excretion : Studies have been conducted to understand the urinary excretion of enzymes in response to certain drugs, where N-Acetyl-D-alanine has been a focus due to its relevance in kidney function and potential toxicity (Diener et al., 1981).
Protein Acetylation Prediction : Computational methods have been developed to identify protein acetylation sites, with N-Acetyl-D-alanine being a significant focus. This research enhances our ability to predict and understand protein modifications and their functional consequences (Lee et al., 2010).
作用機序
Target of Action
N-Acetyl-D-alanine primarily targets D-aminoacylase (s)/amidohydrolase (s) . These enzymes are involved in the hydrolysis of D-amino acids, playing a crucial role in the metabolism of these compounds . Additionally, N-Acetyl-D-alanine may interact with vancomycin , a glycopeptide antibiotic, through specific binding in the aglycon pocket .
Mode of Action
N-Acetyl-D-alanine acts as a substrate for D-aminoacylase(s)/amidohydrolase(s), participating in the enzymatic conversion of D-amino acids . In the context of vancomycin, N-Acetyl-D-alanine may bind to the aglycon pocket of the antibiotic, potentially influencing its activity .
Biochemical Pathways
N-Acetyl-D-alanine is involved in the peptidoglycan synthesis process , which is crucial for bacterial cell wall formation . A precursor to peptidoglycan is created by combining N-acetyl glucosamine (NAG) with N-acetyl muramic acid . N-Acetyl-D-alanine may also participate in the DAP/lysine anabolic pathways .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The primary result of N-Acetyl-D-alanine’s action is its involvement in the synthesis of peptidoglycan , a key component of the bacterial cell wall . This process is essential for bacterial growth and survival. By acting as a substrate for D-aminoacylase(s)/amidohydrolase(s), N-Acetyl-D-alanine contributes to the metabolism of D-amino acids .
Action Environment
The action, efficacy, and stability of N-Acetyl-D-alanine can be influenced by various environmental factors. For instance, the enzyme activity of D-aminoacylase(s)/amidohydrolase(s) can be affected by factors such as pH, temperature, and the presence of other molecules . .
Safety and Hazards
特性
IUPAC Name |
(2R)-2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315865 | |
| Record name | N-Acetyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-alanine | |
CAS RN |
19436-52-3 | |
| Record name | N-Acetyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19436-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIE41SBQ9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Acetyl-D-alanine interact with Vancomycin, and what are the downstream effects?
A: N-Acetyl-D-alanine acts as a competitive agent for the aglycone pocket of vancomycin, a glycopeptide antibiotic. [] This interaction stems from N-Acetyl-D-alanine's structural similarity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, the natural target of vancomycin. [, ] By competing for this binding site, N-Acetyl-D-alanine can interfere with vancomycin's ability to inhibit bacterial cell wall synthesis. []
Q2: Can you provide details about the use of N-Acetyl-D-alanine in chiral separation techniques?
A: N-Acetyl-D-alanine plays a crucial role in understanding the enantioselective properties of chiral stationary phases (CSPs) like those containing vancomycin or teicoplanin aglycone. [, ] Researchers utilize it as a competing agent in displacement studies. By adding N-Acetyl-D-alanine to the mobile phase during chromatography, scientists can observe how it influences the retention of other chiral molecules, such as dansyl amino acids or 4-aryl-3,4-dihydropyrimidin-2(1H)-one ester derivatives. [, ] These studies provide insights into the enantioselective binding mechanisms of the CSP, helping to optimize chiral separations.
Q3: How does the presence of N-Acetyl-D-alanine affect the activity of D-amino acid oxidase (DAAO)?
A: N-Acetyl-D-alanine serves as a substrate for D-amino acid oxidase (DAAO). [] When N-Acetyl-D-alanine is added to cells expressing DAAO, the enzyme catalyzes its oxidation, leading to an increase in reactive oxygen species (ROS) production, particularly within the cell nucleus. [] This localized oxidative stress can impact various cellular processes, including the redox state of glutathione and the activity of transcription factors like NF-κB. []
Q4: Are there any applications of N-Acetyl-D-alanine in biocatalytic reactions?
A: Yes, N-Acetyl-D-alanine methyl ester is a key component in the kinetic resolution of N-Acetyl-DL-alanine methyl ester. [] This process utilizes immobilized Escherichia coli cells expressing an esterase from Bacillus cereus, which exhibits high stereoselectivity for the hydrolysis of the L-enantiomer. [] This enzymatic resolution allows for the efficient production of enantiomerically pure N-Acetyl-D-alanine methyl ester, a valuable chiral building block in various industries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



